5-Amino-2-benzooxazol-2-yl-phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-(1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUANTGJTSYDEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425201 | |
| Record name | Phenol, 5-amino-2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88877-61-6 | |
| Record name | Phenol, 5-amino-2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pervasiveness of Benzoxazole Derivatives in Advanced Chemical Research
Benzoxazole (B165842) derivatives are a cornerstone in modern chemical research, with applications spanning numerous fields. rsc.org In medicinal chemistry, the benzoxazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. nih.govrsc.org This has led to the development of benzoxazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govacs.orgacs.org
The versatility of the benzoxazole core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. rsc.org Researchers have successfully synthesized a vast library of benzoxazole derivatives through various synthetic methodologies, often employing 2-aminophenols as key precursors. rsc.orgorganic-chemistry.org These methods include condensation reactions with carboxylic acids, aldehydes, and other electrophiles, often facilitated by catalysts to improve efficiency and yield. rsc.orgorganic-chemistry.org
Beyond pharmaceuticals, benzoxazole derivatives have found applications in materials science as fluorescent probes and whitening agents. rsc.org Their unique photophysical properties, such as large Stokes shifts resulting from excited-state intramolecular proton transfer (ESIPT), make them ideal candidates for developing advanced optical materials. researchgate.netacs.org In the field of agrochemicals, benzoxazole and its analogs have shown promise as fungicides and herbicides. mdpi.com
The Unique Chemical Architecture of 5 Amino 2 Benzooxazol 2 Yl Phenol and Its Research Prominence
The chemical structure of 5-Amino-2-benzooxazol-2-yl-phenol, with the CAS number 88877-61-6, is characterized by a 2-(2-hydroxyphenyl)benzoxazole (B213137) core further substituted with an amino group at the 5-position of the benzoxazole (B165842) ring system. matrixscientific.comchemicalbook.com This specific arrangement of functional groups—a hydroxyl group on the phenyl ring and an amino group on the benzoxazole moiety—imparts unique electronic and photophysical properties to the molecule.
The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (benzoxazole nucleus) groups influences the molecule's intramolecular charge transfer characteristics, which is a key factor in its application as a fluorescent probe and in materials science. researchgate.net The 2-(2'-hydroxyphenyl)benzoxazole (HPBO) core is well-known for its ability to undergo excited-state intramolecular proton transfer (ESIPT), a process that leads to a large Stokes shift and dual fluorescence, making it highly sensitive to its microenvironment. researchgate.netgrafiati.com
The synthesis of this compound and its derivatives often involves the condensation of appropriately substituted 2-aminophenols with salicylic (B10762653) acid derivatives. A common synthetic route is the microwave-assisted coupling between a carboxylic acid and a 2-hydroxyaminophenol under catalyst and solvent-free conditions. nih.gov
Current Research Landscape and Key Unexplored Avenues for 5 Amino 2 Benzooxazol 2 Yl Phenol
Classical and Contemporary Synthetic Routes to this compound
The construction of the benzoxazole ring system is the cornerstone of synthesizing this compound. Various methods, ranging from traditional condensation reactions to modern catalytic and microwave-assisted protocols, have been developed to achieve this transformation efficiently.
Cyclocondensation Reactions Utilizing o-Aminophenols
The most fundamental and widely employed method for synthesizing the benzoxazole core involves the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivative. rsc.org In the context of this compound, this would typically involve the reaction of 2,4-diaminophenol (B1205310) with a suitable salicylic (B10762653) acid derivative. The reaction proceeds through an initial acylation of one of the amino groups of the diaminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) is a common cyclizing agent for this transformation, facilitating the reaction at elevated temperatures. For instance, the reaction of 2,4-diaminophenol with p-tert-butyl benzoic acid in PPA yields 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. Similarly, reacting 2,4-diaminophenol with 4-methylsalicylic acid in PPA at 150°C produces 5-amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole.
Another classical approach involves the use of cyanogen (B1215507) bromide (CNBr) with an aminophenol. acs.org However, the high toxicity of CNBr has led to the development of safer alternatives. acs.org
Catalytic Approaches in Benzoxazole Formation
Modern synthetic chemistry has seen a surge in the use of catalysts to improve the efficiency, selectivity, and environmental footprint of chemical reactions. The synthesis of benzoxazoles has greatly benefited from these advancements.
Transition metal catalysts, including those based on palladium, nickel, and cobalt, have been successfully employed for the synthesis of 2-aryl benzoxazoles from o-aminophenols and aromatic aldehydes. rsc.orgresearchgate.net For example, a cobalt-catalyzed approach under aerobic conditions has been developed for the synthesis of various benzoxazoles in good yields without the need for additives or ligands. researchgate.net Similarly, nickel(II) complexes of benzoyl hydrazones have been used to catalyze the intramolecular cyclization of o-aminophenol and aromatic aldehydes. rsc.org The use of a Brønsted acidic ionic liquid gel catalyst has also been reported for the condensation of o-aminophenols and aldehydes under solvent-free conditions. rsc.org
Furthermore, nanocatalysts, such as magnetically separable Ag@Fe2O3 core-shell nanoparticles, have demonstrated superior catalytic performance in the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol (B121084) at room temperature, offering an environmentally friendly pathway with high product yields. ckthakurcollege.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technology has been successfully applied to the synthesis of benzoxazole derivatives. A notable example is the microwave-assisted coupling of a carboxylic acid and a 2-hydroxyaminophenol under catalyst and solvent-free conditions. nih.gov This method involves irradiating the reaction mixture in a microwave oven at a high temperature for a short duration, leading to the desired products in good yields after purification. nih.gov The key advantage of this approach is the significant reduction in reaction time compared to conventional heating methods. nih.gov For instance, a microwave-assisted synthesis of an intermediate of benazepril (B1667978) demonstrated a drastic reduction in reaction time. nih.gov
Oxidative Cyclization Methodologies
Oxidative cyclization provides an alternative route to benzoxazoles. This method typically involves the reaction of an o-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. Lead tetraacetate is a reagent that has been used for this purpose. More recently, electrochemical methods have been explored. For example, a TEMPO-catalyzed electrochemical dehydrogenative cyclocondensation of o-aminophenols has been reported for the synthesis of aminophenoxazinones, which share a related heterocyclic core. rsc.org This sustainable method avoids the use of stoichiometric oxidants. rsc.org
Functionalization and Derivatization Strategies of the this compound Core
The presence of a phenolic hydroxyl group and an amino group on the this compound core offers opportunities for further structural modifications, enabling the synthesis of a diverse library of compounds with tailored properties.
Modifications at the Phenolic Hydroxyl and Amino Groups
The phenolic hydroxyl and amino groups are key handles for derivatization. Classical strategies for modifying these groups include alkylation, acylation, and diazotization. nih.govrhhz.net For instance, the phenolic hydroxyl group can be alkylated, although this can sometimes lead to a mixture of products if not carefully controlled. rhhz.net
The amino group is particularly versatile. It can be acylated to form amides or undergo diazotization followed by substitution to introduce a variety of functional groups such as hydroxyl or halogen. nih.gov Copper(II) acetate (B1210297) has been used to mediate the ortho-amination of phenols with O-benzoylhydroxylamines. nih.govrhhz.net
Furthermore, the amino group can be utilized in coupling reactions. For example, the synthesis of glycosyl benzoxazole analogs has been achieved through the reaction of glycosyl isothiocyanate with 2-aminophenol, followed by desulfurization and cyclization. rsc.org
Table 1: Summary of Synthetic Methodologies for Benzoxazole Formation
| Methodology | Key Reagents/Conditions | Advantages | Disadvantages |
| Cyclocondensation | o-Aminophenols, Carboxylic Acids, PPA | Well-established, versatile | High temperatures, harsh conditions |
| Catalytic Approaches | Transition metals (Co, Ni, Pd), Nanocatalysts, Ionic Liquids | High efficiency, mild conditions, reusability of catalysts | Catalyst cost and sensitivity |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, improved yields | Specialized equipment required |
| Oxidative Cyclization | Aldehydes, Oxidizing agents (e.g., lead tetraacetate), Electrochemical methods | Alternative route, sustainable (electrochemical) | Use of potentially toxic oxidants |
Regioselective Functionalization of the Benzoxazole Moiety
Regioselective functionalization refers to the ability to control the position of chemical modifications on a molecule. In the context of synthesizing derivatives of 5-Amino-2-(2-hydroxyphenyl)benzoxazole, regioselectivity is primarily achieved by selecting appropriately substituted starting materials rather than by direct modification of the final benzoxazole product. The substitution pattern of the precursors, particularly the 2-aminophenol component, dictates the final arrangement of functional groups on the benzoxazole core.
A key strategy for achieving regioselectivity is through copper-catalyzed C-H functionalization/C-O bond formation protocols. acs.orgnih.govcapes.gov.br This method allows for the synthesis of specifically substituted benzoxazoles from precursors like benzanilides. The position of substituents on the final benzoxazole ring is directed by the groups already present on the aniline (B41778) precursor. acs.org
For example, research has shown that when a starting aniline has a substituent (like a halogen or methoxy (B1213986) group) at the meta-position, the subsequent cyclization reaction preferentially occurs at the less sterically hindered 6-position of the aniline. This leads to the formation of a 5-substituted benzoxazole. acs.org Conversely, a different directing group, such as a pyrrolidinone at the meta-position, can direct the cyclization to the more sterically hindered 2-position, resulting in a 7-substituted benzoxazole. acs.org This demonstrates how the choice of precursor directly controls the placement of functional groups on the benzoxazole moiety.
The electronic properties of the substituents also play a crucial role. The presence of electron-withdrawing groups on the precursors can disfavor the formation of the activated intermediate required for cyclization, thereby affecting reaction yields and potentially the viability of certain synthetic routes. nih.govnih.gov
Table 1: Regioselectivity in Benzoxazole Synthesis via C-H Functionalization
| Precursor Substituent (meta-position) | Site of Cyclization | Resulting Product |
|---|---|---|
| Halogen | Less sterically hindered 6-position | 5-Substituted Benzoxazole acs.org |
| Methoxy | Less sterically hindered 6-position | 5-Substituted Benzoxazole acs.org |
| Pyrrolidinone | More sterically hindered 2-position | 7-Substituted Benzoxazole acs.org |
Mechanistic Insights into Synthetic Pathways
The synthesis of 5-Amino-2-(2-hydroxyphenyl)benzoxazole and related compounds predominantly occurs via the condensation of a 2-aminophenol derivative with a carboxylic acid or its derivative (such as an acyl chloride or ester), followed by cyclization. nih.govrsc.org
A representative pathway for a closely related compound, 2-(aminophenyl)-5-aminobenzoxazole, involves the condensation of 2-amino-4-nitrophenol (B125904) with nitrobenzoyl chloride. google.com This is followed by an acid-catalyzed cyclization and subsequent reduction of the nitro groups to yield the final diamino product. google.com A similar strategy can be envisioned for the title compound, starting with 4-amino-2-nitrophenol (B85986) and salicylic acid or its derivatives.
The general mechanism for this classical synthesis route can be broken down into the following key steps:
Intramolecular Cyclization : The crucial ring-forming step involves an intramolecular nucleophilic attack by the oxygen atom of the phenolic hydroxyl group on the carbonyl carbon of the newly formed amide. This is often promoted by heat or the presence of a strong acid catalyst. google.com
Dehydration/Aromatization : The resulting cyclic intermediate, a dihydrobenzoxazole derivative, then undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzoxazole ring system. researchgate.net
Table 2: Mechanistic Steps in Benzoxazole Formation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Acylation | The amino group of 2-aminophenol attacks the carbonyl of a carboxylic acid derivative. | N-(2-hydroxyphenyl)amide |
| 2. Cyclization | The phenolic hydroxyl group attacks the amide carbonyl carbon intramolecularly. | Dihydrobenzoxazole derivative |
More modern synthetic approaches have also been developed. One such method involves the reaction of tertiary amides with 2-aminophenols, promoted by triflic anhydride (B1165640) (Tf₂O) and a pyridine-based organic base. mdpi.comresearchgate.net The proposed mechanism for this route involves the electrophilic activation of the amide's carbonyl group by Tf₂O. This is followed by the nucleophilic addition of the 2-aminophenol, subsequent intramolecular cyclization, and finally, elimination to yield the 2-substituted benzoxazole. mdpi.comresearchgate.net These advanced methods offer versatile and often high-yield pathways to functionalized benzoxazole derivatives.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the proton and carbon frameworks of the molecule.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzoxazole and the phenol (B47542) rings. The protons on the aminophenol ring are anticipated to appear in the upfield region of the aromatic range due to the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. The protons on the benzoxazole ring system will likely resonate at slightly lower fields. The integration of these signals corresponds to the number of protons in each unique environment, and the coupling patterns (e.g., doublets, triplets) reveal the proximity of neighboring protons. A broad singlet is also expected for the protons of the amino group, and another for the hydroxyl group, the positions of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The carbon atom of the C=N bond within the oxazole (B20620) ring is expected to have a characteristic downfield shift. The carbons of the aromatic rings will appear in the typical aromatic region (approximately 110-160 ppm). The carbons directly attached to the electron-donating amino and hydroxyl groups will be shielded and thus appear at higher fields compared to the other aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on structure and typical chemical shifts for similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | 6.8 - 7.8 | 110 - 155 |
| -NH₂ | ~5.0 (broad s) | - |
| -OH | ~9.5 (broad s) | - |
| C=N (oxazole) | - | ~162 |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of the hydroxyl (-OH) and amino (-NH₂) groups will be indicated by broad and sharp absorption bands in the high-frequency region of the spectrum, respectively. The C=N stretching vibration of the oxazole ring and the C=C stretching vibrations of the aromatic rings will appear in the double bond region. The C-O stretching of the phenol and the ether linkage in the oxazole ring will also give rise to distinct peaks.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3400 - 3200 | Broad, Medium |
| N-H Stretch (Amine) | 3500 - 3300 | Sharp, Medium (doublet) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |
| C=N Stretch (Oxazole) | 1650 - 1600 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Phenol/Ether) | 1300 - 1200 | Strong |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₀N₂O₂, the expected monoisotopic mass is approximately 226.0742 g/mol . HRMS can confirm this with high accuracy, providing strong evidence for the compound's identity.
In addition to molecular weight determination, mass spectrometry provides information about the fragmentation pattern of the molecule under ionization. The fragmentation of this compound would likely involve the cleavage of the bonds connecting the phenolic and benzoxazole rings, as well as fragmentation within the heterocyclic system. The molecular ion peak [M]⁺ would be prominent, and other significant fragments could arise from the loss of small neutral molecules like CO, HCN, or radicals.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| 226 | [C₁₃H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 198 | [M - CO]⁺ | Loss of carbon monoxide |
| 121 | [C₇H₅N₂O]⁺ | Fragment corresponding to the benzoxazole moiety |
| 108 | [C₆H₆NO]⁺ | Fragment corresponding to the aminophenol moiety |
Thermal Analysis (TGA) for Material Stability Profiles
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis provides valuable information about the thermal stability and decomposition profile of a material. For this compound, a high melting point of 227-228°C has been reported, suggesting good thermal stability. researchgate.net
A typical TGA thermogram for this compound would be expected to show a stable baseline with no significant mass loss until a high temperature is reached, at which point decomposition would begin. The onset of decomposition is a key indicator of the material's thermal stability. For a robust aromatic heterocyclic structure like this, significant decomposition is not expected until well above its melting point. The TGA curve would show a sharp decrease in mass as the organic structure breaks down into volatile fragments. The temperature at which 5% or 10% mass loss occurs is often used as a standard measure of thermal stability.
Photophysical Properties and Excited State Dynamics of 5 Amino 2 Benzooxazol 2 Yl Phenol
Absorption and Emission Characteristics: Steady-State Analysis
The introduction of an amino group to the 2-(2'-hydroxyphenyl)benzoxazole (HBO) framework, creating 5-Amino-2-benzooxazol-2-yl-phenol (5A-HBO), significantly influences its electronic absorption and emission spectra. Theoretical calculations have shown that the absorption peak of 5A-HBO is at 369.7 nm, which is in good agreement with the experimental value of 346 nm. rsc.org This represents a red-shift compared to the parent HBO molecule. rsc.org
Upon excitation, molecules that can undergo ESIPT often exhibit a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. wikipedia.org For 5A-HBO, a red-shift of 5.7 nm is attributed to the Stokes shift. rsc.org This phenomenon is a hallmark of significant structural rearrangement in the excited state. wikipedia.org The amino group on the benzoxazole (B165842) ring is responsible for a red-shift in both the absorption and fluorescence spectra of 5A-HBO when compared to HBO. rsc.org Some derivatives of 2-(2'-hydroxyphenyl)benzoxazole are capable of dual fluorescence, with a shorter wavelength emission from the original excited state and a longer wavelength emission from the proton-transferred tautomer. wikipedia.orgnih.govnih.gov
The following table summarizes the experimental and calculated absorption and emission data for this compound and its parent compound.
| Compound | Calculated Absorption Max (nm) | Experimental Absorption Max (nm) | Stokes Shift (nm) |
| This compound (5A-HBO) | 369.7 rsc.org | 346 rsc.org | 5.7 rsc.org |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Not Specified | Not Specified | Not Specified |
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
ESIPT is a photochemically induced process where a proton is transferred within the same molecule, leading to the formation of a tautomer with different electronic and, consequently, emissive properties. wikipedia.org This process is exceptionally fast, often occurring on the femtosecond timescale. nih.gov
Mechanistic Pathways of ESIPT in this compound and its Analogs
In molecules like 5A-HBO, ESIPT occurs from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole ring. rsc.orgrsc.org Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), the intramolecular hydrogen bond is significantly strengthened. rsc.orgrsc.org This change in hydrogen bond strength facilitates the proton transfer. rsc.orgrsc.org
Theoretical studies using time-dependent density functional theory (TD-DFT) have elucidated the mechanistic pathway. rsc.orgrsc.org After vertical excitation to the S₁ state, there is a redistribution of electronic density. In the parent HBO molecule, this migration of electron density is from the phenol (B47542) ring to the benzoxazole ring. rsc.orgrsc.org However, in 5A-HBO, the charge transfer occurs in the opposite direction, from the amino-benzoxazole moiety to the phenol ring. rsc.orgrsc.org This altered electronic redistribution directly impacts the ESIPT process. The potential energy curves for HBO and its amino derivatives indicate that the ESIPT process occurs most readily in HBO. rsc.orgrsc.orgresearchgate.net
Influence of Molecular Structure on ESIPT Efficiency and Dynamics
The presence and position of the amino group in the HBO framework play a crucial role in modulating the ESIPT process. rsc.orgrsc.orgresearchgate.net In 5A-HBO, the amino group acts as an electron-donating group, which weakens the intramolecular hydrogen bond in the S₁ state compared to HBO. rsc.orgrsc.orgresearchgate.net The calculated intramolecular hydrogen bond length for 5A-HBO in the S₁ state is 1.73 Å, which is longer than the 1.69 Å calculated for HBO, indicating a weaker bond. rsc.orgrsc.org
This weakening of the hydrogen bond, a direct consequence of the electronic effects of the amino group, hinders the ESIPT process to some extent. rsc.orgrsc.orgresearchgate.net Essentially, the amino group modifies the electronic density of the molecule in a way that makes the proton transfer less favorable compared to the unsubstituted HBO. rsc.org Studies on other derivatives have also shown that introducing electron-donating groups can weaken the intramolecular hydrogen bonding and increase the energy barrier for the ESIPT process. researchgate.net
Intramolecular Charge Transfer (ICT) Processes and Their Coupling with ESIPT
Intramolecular Charge Transfer (ICT) involves the transfer of electronic charge from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. ossila.comresearchgate.net In donor-acceptor molecules, this can lead to the formation of an ICT state with a large dipole moment. ossila.com
In this compound, the amino group acts as an electron donor and the phenol ring acts as an electron acceptor in the excited state. rsc.orgrsc.org As mentioned previously, upon excitation of 5A-HBO, electron density is transferred from the amino-benzoxazole moiety to the phenol ring. rsc.orgrsc.org This process is a clear manifestation of ICT.
The ICT and ESIPT processes in 5A-HBO are intrinsically coupled. The charge redistribution initiated by the ICT directly influences the acidity of the phenolic proton and the basicity of the benzoxazole nitrogen, which are the key players in the ESIPT reaction. rsc.orgrsc.org The transfer of charge towards the phenol ring in 5A-HBO increases the electron density around the hydroxyl group, which likely contributes to the weakening of the O-H bond and simultaneously affects the proton-accepting ability of the benzoxazole nitrogen, thereby modulating the ESIPT potential energy surface. rsc.orgrsc.org Some complex derivatives of HBO can exhibit multiple emission bands (blue, green, and orange/red) corresponding to the enol, keto, and anion forms, indicating a complex interplay of ESIPT and ICT processes that can be tuned by the environment and excitation wavelength. nih.gov
Solvent Polarity and Environmental Effects on Photophysics
The photophysical properties of ESIPT-capable molecules are often highly sensitive to the surrounding environment, particularly solvent polarity. nih.govresearchgate.netresearchgate.netnih.govresearchgate.nettandfonline.comrsc.org In polar solvents, molecules of the 2-(2'-hydroxyphenyl)benzazole family can exist as different conformers in the ground state, which can lead to dual fluorescence emission. researchgate.net
For 2-(2'-hydroxyphenyl)benzothiazole (HBT), a related compound, the dynamics and mechanism of the excited-state hydrogen transfer are strongly dependent on the solvent. nih.gov In nonpolar solvents, a rapid ESIPT occurs, while in polar solvents, the process is followed by ultrafast nonradiative deactivation pathways, including internal conversion and intersystem crossing. nih.gov This is often driven by twisting motions within the molecule that are facilitated by interactions with the polar solvent. nih.gov The solvent can also play a role in breaking the intramolecular hydrogen bond, which can deactivate the excited state. nih.gov For some derivatives, increasing solvent polarity can hamper the ESIPT process by shifting the equilibrium towards a non-ESIPT-active conformer. researchgate.net
Investigation of Triplet Excited States and Intersystem Crossing Pathways
In addition to the singlet excited states involved in fluorescence and ESIPT, triplet excited states can also play a role in the photophysics of 2-(2'-hydroxyphenyl)benzoxazole derivatives. These triplet states are typically accessed through intersystem crossing (ISC) from the excited singlet state. nih.govacs.org
Studies on HBO and its derivatives have revealed the presence of long-lived triplet excited states. nih.gov For the related compound HBT, it has been shown that in polar solvents, ultrafast ISC can be a significant deactivation channel for the excited state. nih.govfigshare.com This ISC is thought to be facilitated by a twisting motion between the hydroxyphenyl and thiazole (B1198619) moieties, leading to the population of a keto triplet state. nih.gov The investigation of these triplet states is crucial for a complete understanding of the photophysical deactivation pathways and for applications where triplet-state properties are important.
Computational Chemistry Investigations of 5 Amino 2 Benzooxazol 2 Yl Phenol
Density Functional Theory (DFT) for Ground-State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the optimized ground-state (S₀) geometry and electronic properties of molecules. For 5-Amino-2-benzooxazol-2-yl-phenol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to predict its most stable three-dimensional structure. rsc.orgresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.
A key structural feature of this molecule is the intramolecular hydrogen bond between the hydroxyl group (-OH) on the phenol (B47542) ring and the nitrogen atom of the benzoxazole (B165842) moiety. DFT studies on the parent compound, 2-(2′-hydroxyphenyl)benzoxazole (HBO), and its amino derivatives confirm the presence and geometry of this hydrogen bond in the ground state. rsc.orgresearchgate.net The calculations reveal that in the S₀ state, the hydrogen bond (O–H···N) is established, setting the stage for potential proton transfer upon electronic excitation. nih.gov The geometry is optimized to find the lowest energy conformation, which serves as the starting point for further excited-state calculations. mdpi.com
Table 1: Selected Ground-State (S₀) Geometrical Parameters for 5-Amino-2-(2'-hydroxyphenyl)benzoxazole (5A-HBO) from DFT Calculations
| Parameter | Atom Pair/Group | Calculated Value | Significance |
| Bond Length | O-H | ~0.99 Å | Covalent bond length of the proton donor group. |
| Bond Length | H···N | ~1.73 - 1.76 Å | Length of the intramolecular hydrogen bond. rsc.orgnih.gov |
| Bond Angle | O–H···N | ~146.0° | Angle defining the geometry of the hydrogen bond. nih.gov |
Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties and Transitions
Time-Dependent Density Functional Theory (TDDFT) is the primary method for investigating the properties of molecules in their electronically excited states. rsc.orgnih.gov By applying TDDFT, researchers can simulate the absorption of light and predict the characteristics of the first singlet excited state (S₁), which is crucial for understanding the photophysical behavior of this compound, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.netresearchgate.net
Upon photoexcitation from the S₀ to the S₁ state, a significant redistribution of electron density occurs. rsc.orgresearchgate.net TDDFT calculations show that for this compound, this leads to a strengthening of the intramolecular hydrogen bond. This is evidenced by a shortening of the H···N distance and an elongation of the O-H covalent bond in the S₁ state compared to the S₀ state. rsc.orgnih.gov This excited-state enhancement of the hydrogen bond is a critical prerequisite for the subsequent proton transfer reaction. researchgate.netresearchgate.net The calculations can also predict the vertical excitation energies, which correspond to the molecule's UV-visible absorption spectrum. rsc.org
Table 2: Comparison of Hydrogen Bond Parameters in Ground (S₀) and Excited (S₁) States
| Parameter | State | 2-(2′-hydroxyphenyl)benzoxazole (HBO) | 5-Amino-2-(2′-hydroxyphenyl)benzoxazole (5A-HBO) |
| H···N Bond Length | S₀ State | ~1.76 Å | ~1.73 Å |
| S₁ State | ~1.69 Å | ~1.73 Å | |
| Significance | The hydrogen bond strengthens significantly in the excited state. | The amino group weakens the excited-state hydrogen bond relative to the parent HBO, slightly hindering the proton transfer process. rsc.orgresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and, more importantly, its interactions with other molecules, such as biological macromolecules or solvent molecules. nih.gov
In the context of drug design, MD simulations are often used to refine and validate the results of molecular docking studies. nih.gov For instance, after docking the 2-benzoxazol-2-yl-phenol scaffold into the active site of a target protein, MD simulations can be run to assess the stability of the binding pose and characterize the key intermolecular interactions over time. nih.gov These simulations, which use force fields like CHARMM36, track the movements of all atoms in the system, including the ligand, protein, and surrounding water molecules. nih.gov The analysis of the simulation trajectory can reveal persistent hydrogen bonds, π–π stacking interactions, and hydrophobic contacts that contribute to the binding affinity. nih.gov
Orbital Analysis: HOMO-LUMO Gap and Charge Distribution
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic properties and reactivity. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. nih.gov
For this compound, orbital analysis shows how electron density is distributed. In the ground state, the HOMO is typically localized on one part of the molecule, while the LUMO is on another. The electronic transition from the S₀ to the S₁ state can be described as a promotion of an electron from the HOMO to the LUMO. researchgate.net
Furthermore, analysis of the Mulliken charge distribution reveals how charge is redistributed upon photoexcitation. In the case of this compound, calculations indicate that upon excitation to the S₁ state, electron density migrates from the amino-benzoxazole moiety to the phenol ring. rsc.orgresearchgate.net This charge transfer character increases the acidity of the phenolic proton and the basicity of the benzoxazole nitrogen, which drives the ESIPT process. rsc.orgresearchgate.net
Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors
| Parameter | Description | Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures the resistance to change in electron distribution. |
Theoretical Modeling of Hydrogen Bonding and Proton Transfer Pathways
A primary focus of computational studies on this compound is the theoretical modeling of the Excited-State Intramolecular Proton Transfer (ESIPT) pathway. rsc.orgresearchgate.net This process involves the transfer of the phenolic proton to the nitrogen atom of the benzoxazole ring in the S₁ state, forming an excited keto-tautomer which is responsible for a large Stokes-shifted fluorescence emission.
Theoretical modeling involves constructing potential energy surfaces (PES) for the ground and excited states along the proton transfer coordinate (typically the O-H bond distance). rsc.orgnih.gov DFT and TDDFT calculations show that for the parent compound HBO, there is a low energy barrier for proton transfer in the S₁ state, making the ESIPT process very efficient. rsc.orgresearchgate.net
However, for this compound, the presence of the electron-donating amino group at the 5-position alters the electronic structure and the ESIPT dynamics. rsc.orgresearchgate.net Theoretical studies have demonstrated that the amino group weakens the intramolecular hydrogen bond in the S₁ state compared to the unsubstituted HBO. rsc.org This results in a higher energy barrier for the ESIPT process. Consequently, the proton transfer is hindered to some extent, explaining the differences in photophysical properties observed experimentally between HBO and its 5-amino derivative. rsc.orgresearchgate.net Analysis of infrared (IR) vibrational spectra further supports these findings, where a red-shift in the O-H stretching frequency upon excitation indicates hydrogen bond strengthening, a key facilitator of the ESIPT process. nih.gov
Chemical Reactivity and Interaction Studies of 5 Amino 2 Benzooxazol 2 Yl Phenol
Coordination Chemistry with Metal Ions: Complexation Behavior
The presence of nitrogen and oxygen donor atoms in 5-Amino-2-benzooxazol-2-yl-phenol makes it a versatile ligand for the coordination of metal ions. While specific studies on the complexation of this exact molecule are not extensively documented, the coordination behavior can be inferred from studies on structurally similar benzoxazole (B165842) and benzimidazole (B57391) derivatives. These compounds are known to form stable complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). acs.orgnih.gov
The coordination typically occurs through the nitrogen atom of the benzoxazole ring and the oxygen atom of the deprotonated phenolic hydroxyl group, forming a chelate ring. The amino group can also participate in coordination, leading to various possible coordination modes. The geometry of the resulting metal complexes, which can range from tetrahedral to octahedral, is influenced by the metal ion, the ligand-to-metal ratio, and the presence of other ancillary ligands. nih.govresearchgate.net
For instance, studies on 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, a compound with a similar substitution pattern, have shown the formation of metal complexes where the ligand coordinates to the metal ion, leading to enhanced biological activity. acs.org Similarly, Schiff base ligands derived from aminophenols readily form complexes with metal ions, with the coordination often involving the imine nitrogen and the phenolic oxygen. nih.gov
The synthesis of these metal complexes is generally achieved by reacting the ligand with a metal salt, such as an acetate (B1210297) or chloride salt, in a suitable solvent like methanol (B129727) or ethanol. acs.org The characterization of the resulting complexes is typically carried out using techniques such as IR spectroscopy, which can confirm the coordination by observing shifts in the vibrational frequencies of the C=N and O-H groups, and elemental analysis to determine the stoichiometry of the complex. acs.orgresearchgate.net
Table 1: Potential Coordination Behavior of this compound with Various Metal Ions (Inferred from Analogous Compounds)
| Metal Ion | Expected Coordination Sites | Potential Complex Geometry |
| Cu(II) | Benzoxazole-N, Phenolic-O | Square Planar, Octahedral |
| Ni(II) | Benzoxazole-N, Phenolic-O | Tetrahedral, Octahedral |
| Co(II) | Benzoxazole-N, Phenolic-O | Tetrahedral, Octahedral |
| Zn(II) | Benzoxazole-N, Phenolic-O | Tetrahedral |
Hydrogen Bonding Interactions: Intramolecular and Intermolecular Dynamics
Hydrogen bonding plays a crucial role in the structure and photophysical properties of this compound. The molecule possesses both hydrogen bond donor (phenolic -OH and amino -NH2) and acceptor (benzoxazole nitrogen and oxygen) sites, allowing for both intramolecular and intermolecular hydrogen bonds.
A significant feature of the parent compound, 2-(2'-hydroxyphenyl)benzoxazole (HBO), is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzoxazole ring. This interaction is responsible for the phenomenon of excited-state intramolecular proton transfer (ESIPT). researchgate.netacs.org Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom, leading to the formation of a transient keto-tautomer that exhibits a large Stokes-shifted fluorescence. researchgate.net
Interestingly, the introduction of an amino group at the 5-position, as in 5-amino-2-(2'-hydroxyphenyl)benzoxazole (5A-HBO), significantly alters this behavior. Studies have shown that in a polar solvent like N,N-dimethylformamide (DMF), 5A-HBO does not exhibit a proton transfer process. Instead, a photoinduced breaking of the intramolecular hydrogen bond occurs, followed by the formation of an intermolecular hydrogen bond with the solvent molecules. This process is remarkably fast, occurring in less than 10 picoseconds for 5A-HBO. researchgate.net This demonstrates that the electronic properties of the amino group influence the strength and dynamics of the intramolecular hydrogen bond in the excited state. researchgate.net
The presence of these hydrogen bonding interactions can be investigated using spectroscopic techniques such as NMR and IR spectroscopy. In NMR spectroscopy, the chemical shift of the phenolic proton can provide information about the strength of the hydrogen bond. mdpi.com In IR spectroscopy, the position and shape of the O-H and N-H stretching bands can indicate the presence and nature of hydrogen bonding. mdpi.com
Table 2: Comparison of Hydrogen Bonding Behavior in HBO and 5A-HBO
| Compound | Intramolecular H-Bond in Ground State | Behavior in Excited State (in DMF) | Key Finding |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Present (O-H···N) | Excited-State Intramolecular Proton Transfer (ESIPT) | Exhibits dual emission from enol and keto forms. researchgate.net |
| 5-Amino-2-(2'-hydroxyphenyl)benzoxazole (5A-HBO) | Present (O-H···N) | Photoinduced breaking of intramolecular H-bond and formation of intermolecular H-bond with solvent | Proton transfer is suppressed; only emission from the open-enol charge-transferred form is observed. researchgate.net |
Mechanistic Analysis of Key Chemical Reactions (e.g., Smiles Rearrangement)
The Smiles rearrangement typically involves the migration of an aryl group from a heteroatom (like oxygen or sulfur) to an adjacent nucleophilic center. In the context of benzoxazole chemistry, this rearrangement can be utilized for the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgresearchgate.netnih.govnih.gov
A common strategy involves the use of a benzoxazole-2-thiol precursor, which is first S-alkylated with a reagent containing a nucleophilic group (e.g., an amine). The key step is the nucleophilic attack of the nitrogen atom of the side chain onto the C2 carbon of the benzoxazole ring. This forms a spirocyclic intermediate. Subsequent rearomatization, which involves the cleavage of the C-O bond of the benzoxazole ring and hydrolysis, leads to the formation of the N-substituted 2-aminobenzoxazole (B146116) product. acs.orgnih.gov
The feasibility and outcome of the Smiles rearrangement are influenced by several factors, including the nature of the migrating aryl group, the nucleophilicity of the attacking group, and the stability of the intermediate. The presence of electron-withdrawing groups on the migrating aryl ring generally facilitates the rearrangement.
Reactivity Towards Specific Reagents and Reaction Selectivity
The presence of multiple reactive sites—the phenolic hydroxyl group, the aromatic amino group, and the benzoxazole ring system—in this compound makes its reactivity towards specific reagents a matter of selectivity.
The amino group is generally more nucleophilic than the hydroxyl group and can be expected to react preferentially with electrophilic reagents under neutral or basic conditions. For example, acylation reactions with acyl chlorides or anhydrides would likely lead to the formation of an amide at the amino group. nih.gov Similarly, alkylation with alkyl halides would be expected to occur at the nitrogen atom. researchgate.net
However, the reactivity of the hydroxyl group can be enhanced by using a strong base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. Under these conditions, O-acylation or O-alkylation can become the dominant reaction pathway. The choice of solvent can also play a crucial role in directing the selectivity of these reactions.
The benzoxazole ring itself is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under harsh acidic or basic conditions. mdpi.com For instance, the thermolysis of some 2-substituted benzoxazole derivatives in the presence of alcohols can lead to the formation of methanones, indicating a cleavage of the oxazole (B20620) ring. mdpi.com
The selective functionalization of either the amino or the phenolic group is a key challenge and opportunity in the synthetic chemistry of this compound, allowing for the preparation of a wide range of derivatives with potentially interesting properties.
Table 3: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Reagent Type | Expected Product | Conditions for Selectivity |
| Amino Group (-NH2) | Acyl Halides, Anhydrides | N-acylated derivative (Amide) | Neutral or weakly basic conditions |
| Amino Group (-NH2) | Alkyl Halides | N-alkylated derivative(s) | Neutral or weakly basic conditions |
| Phenolic Group (-OH) | Acyl Halides, Anhydrides | O-acylated derivative (Ester) | Presence of a strong base |
| Phenolic Group (-OH) | Alkyl Halides | O-alkylated derivative (Ether) | Presence of a strong base (Williamson ether synthesis) |
Applications in Advanced Materials Science and Molecular Photonics
Design and Development of Optoelectronic Materials
Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are pivotal in the design of sophisticated optoelectronic materials, particularly for applications requiring strong two-photon absorption (2PA). The core HPBO structure can be systematically modified to enhance these properties. For instance, chromophores incorporating the HPBO moiety have been engineered as sensors where their 2PA cross-sections are significantly influenced by their molecular structure and environment. acs.org
Research has demonstrated that the 2PA properties are highly dependent on the substitution groups on the HPBO moiety. In one study, a series of chromophores were synthesized with an increasing number of HPBO units. acs.org The resulting materials exhibited 2PA cross-section values (δ) up to 530 GM (1 GM = 1 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). A key finding was that deprotonation of the phenol (B47542) group under basic conditions led to a dramatic increase in the 2PA cross-section, reaching a value of 4120 GM, which is exceptionally high for this class of materials. acs.org The presence of an electron-donating group, such as the amino group in 5-Amino-2-benzooxazol-2-yl-phenol, is known to influence the electronic structure and can be leveraged to tune these optoelectronic properties. rsc.org The π-conjugation structure plays a critical role in controlling the photochemical and photophysical processes essential for these materials. rsc.org
Table 1: Two-Photon Absorption (2PA) Properties of HPBO-Containing Chromophores
| Chromophore State | Max. 2PA Cross-Section (δ) | Notes |
|---|---|---|
| Neutral Form | Up to 530 GM | Varies with the number of HPBO units. acs.org |
Fluorescent Molecular Probes and Dyes for Non-Biological Systems
The inherent fluorescent properties of HPBO derivatives, governed by the ESIPT mechanism, make them excellent candidates for fluorescent molecular probes and dyes. researchgate.net The ESIPT process results in a dual-emission profile, with distinct fluorescence from both the initial enol form and the proton-transferred keto form. This characteristic allows for ratiometric sensing, which enhances the accuracy and reliability of detection. nih.gov
The introduction of specific functional groups onto the HPBO scaffold allows for the targeted detection of various analytes. For example, HPBO-based chromophores have been successfully developed as highly selective sensors for zinc ions (Zn²⁺). acs.org The binding of zinc ions to the molecule stimulates a significant enhancement in fluorescence intensity. acs.org
Furthermore, the strategic placement of an amino group, as in this compound, has been shown to be particularly effective in tuning the probe's characteristics. In a study on a related compound, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole, the introduction of the strong electron-donating amino group red-shifted the fluorescence emission to 540 nm and significantly improved the sensitivity and selectivity for the detection of phosgene (B1210022) gas. nih.gov This amino-substituted probe could detect phosgene at concentrations as low as 5.3 nM. nih.gov The hydroxyl and imidazole/oxazole (B20620) moieties act as recognition sites that, upon reaction, inhibit the ESIPT process, causing a distinct and easily observable change in fluorescence from yellow to blue. nih.gov The ability to generate a multi-emission profile depending on the molecular structure and the surrounding media is a key advantage of these systems. researchgate.net
Table 2: Fluorescence Characteristics of Amino-Substituted HPBO-Type Probes
| Probe | Target Analyte | Key Feature | Emission Change | Limit of Detection (LoD) |
|---|---|---|---|---|
| HPBO-based sensor | Zinc Ions (Zn²⁺) | Enhanced fluorescence upon ion binding. acs.org | Intensity Increase | Not specified |
Molecular Switching and Photochromic Applications
The photo-induced tautomerization central to the function of 2-(2'-hydroxyphenyl)benzoxazole derivatives is a form of molecular switching. Upon absorbing UV light, the molecule switches from its stable enol ground state to an excited keto form, which then relaxes back, often with a characteristic fluorescence. This reversible photochemical reaction is the basis for its potential in photochromic applications. rsc.orgresearchgate.net
The ability to exist in different isomeric forms (enol and keto) that can be toggled with light allows for the modulation of the material's optical properties. acs.org The emission color can be controlled by harnessing the acid-base equilibrium in the ground state and by selecting the excitation wavelength. Depending on the medium and excitation wavelength, simultaneous emission from the enol (blue), keto (green), and anionic (orange/red) forms can be achieved. acs.org This tunable, multi-color emission opens possibilities for creating materials with dynamic optical responses, including white-light-emitting materials. rsc.orgacs.org The study of how to control these fluorescence emission channels through the upper excited states is an active area of research with significant potential for developing advanced photoresponsive systems. rsc.org
Integration into Novel Coatings and Functional Materials
The high absorption in the ultraviolet (UVA and UVB) regions and the ability to dissipate the absorbed energy harmlessly make 2-(2'-hydroxyphenyl)benzoxazole derivatives excellent candidates for use as organic UV filters in novel coatings and functional materials. scielo.br The ESIPT mechanism provides an efficient pathway for the rapid dissipation of harmful UV energy, preventing degradation of both the filter molecule and the material it is designed to protect. scielo.br
Studies on 2-(amino-2'-hydroxyphenyl)benzoxazoles have shown their superior photostability compared to some commercial UV filters. When exposed to simulated solar radiation, these compounds demonstrated minimal loss in performance. scielo.br Specifically, a derivative with an amino substituent showed greater photostability than related acetylated compounds. scielo.br These benzoxazoles absorb strongly in the 336 to 374 nm range and have been shown to provide high Sun Protection Factor (SPF) values of around 40 in preliminary tests, indicating their suitability for photoprotective formulations. scielo.br Their integration into polymer films or coatings can enhance the durability and longevity of materials exposed to sunlight.
Table 3: Photostability of 2-(2'-hydroxyphenyl)benzoxazole Derivatives as UV Filters
| Compound Type | Key Property | Maximum Absorption | Performance Note |
|---|---|---|---|
| 2-(amino-2'-hydroxyphenyl)benzoxazoles | High photostability | 336 - 374 nm | The presence of the amino group confers greater photostability. scielo.br |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Amino-2-benzooxazol-2-yl-phenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves condensation of 2-amino-4-halophenol derivatives with appropriate precursors. For example, 2-amino-4-chlorophenol can react with trimethylorthoacetate under reflux to form benzoxazole intermediates, followed by amination . Key parameters include:
- Temperature : Maintain 80–100°C during cyclization to avoid side reactions.
- Catalysts : Use Pd/H₂ or SnCl₂·2H₂O for nitro-group reduction in precursor preparation .
- Solvents : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
- Validation : Monitor progress via TLC or HPLC, targeting >95% purity. Adjust stoichiometry if intermediates precipitate prematurely .
Q. What purification and characterization techniques are recommended for isolating this compound?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Assign peaks for the amino (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 231.1 (calculated for C₁₃H₁₀N₂O₂) .
- Melting Point : Compare observed values (e.g., 181–184°C) to literature data to assess purity .
Q. How can the electronic properties of this compound be analyzed to predict reactivity in further functionalization?
- Methodological Answer :
- Computational Tools : Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices, identifying nucleophilic sites (e.g., amino group) .
- Experimental : UV-Vis spectroscopy in solvents of varying polarity (e.g., toluene to DMSO) to study solvatochromic effects on the benzoxazole ring .
Advanced Research Questions
Q. What computational strategies are effective for modeling the crystal structure or supramolecular interactions of this compound?
- Methodological Answer :
- Software : SHELXL for small-molecule refinement. Input experimental XRD data and refine using least-squares minimization with anisotropic displacement parameters .
- Wavefunction Analysis : Multiwfn can map electron localization functions (ELF) to visualize π-π stacking or hydrogen-bonding networks .
- Example : For polymorph screening, simulate lattice energies with force fields (e.g., COMPASS III) to predict stable crystalline forms.
Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Case Study : If NMR suggests planar conformation but XRD shows torsional angles >10°, perform:
- DFT Optimization : Geometry optimization at the B3LYP/6-311+G(d,p) level to compare theoretical/experimental structures .
- Dynamic NMR : Variable-temperature NMR to detect rotational barriers in solution .
- Resolution : Cross-validate with IR spectroscopy (C-N stretch at ~1350 cm⁻¹) to confirm hybridization state .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Derivatization : Introduce substituents at the 5-position (e.g., Cl, OCH₃) via Suzuki coupling or nucleophilic substitution .
- Biological Assays :
- In vitro : Test inhibition of adenosine A2A receptors using radioligand binding assays (IC₅₀ values) .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
